molecular formula C10H14FN B3283421 Ethyl[1-(4-fluorophenyl)ethyl]amine CAS No. 766529-17-3

Ethyl[1-(4-fluorophenyl)ethyl]amine

Cat. No. B3283421
CAS RN: 766529-17-3
M. Wt: 167.22 g/mol
InChI Key: BENUOBWNUKJFTR-UHFFFAOYSA-N
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Description

Ethyl[1-(4-fluorophenyl)ethyl]amine is a chemical compound with the molecular formula C10H14FN . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl[1-(4-fluorophenyl)ethyl]amine or similar compounds often involves the use of 4-Fluorophenethylamine as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . A study on the synthesis of a related compound, ethyl 1-(4-fluoro­phen­yl)-4-[(4-fluoro­phen­yl)amino]-2,6-diphenyl-1,2,5,6-tetra­hydro­pyridine-3-carboxyl­ate, provides insights into potential synthesis methods .


Molecular Structure Analysis

The molecular weight of Ethyl[1-(4-fluorophenyl)ethyl]amine is 203.68 . The compound has a structure that includes a fluorophenyl group attached to an ethylamine group .


Chemical Reactions Analysis

4-Fluorophenethylamine, a related compound, may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

Safety and Hazards

The safety data sheet for a related compound, ®-1-(4-Fluorophenyl)ethylamine, suggests that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, wear protective clothing, and store locked up .

Mechanism of Action

Target of Action

Ethyl[1-(4-fluorophenyl)ethyl]amine is a complex compound with potential biological activity. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl[1-(4-fluorophenyl)ethyl]amine may also interact with various targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl[1-(4-fluorophenyl)ethyl]amine may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that Ethyl[1-(4-fluorophenyl)ethyl]amine may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENUOBWNUKJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[1-(4-fluorophenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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